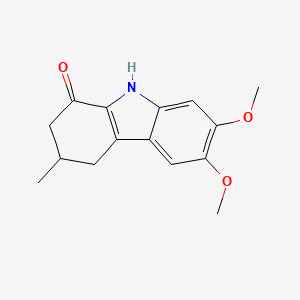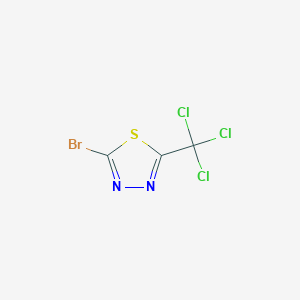
2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 2-position and a trichloromethyl group at the 5-position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5-(trichloromethyl)-1,3,4-thiadiazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The bromine and trichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole
- 2-Bromo-5-(methylthio)-1,3,4-thiadiazole
- 2-Bromo-5-(methanesulfonyl)-1,3,4-thiadiazole
Uniqueness
2-Bromo-5-(trichloromethyl)-1,3,4-thiadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties compared to similar compounds with different substituents
Properties
CAS No. |
62089-31-0 |
|---|---|
Molecular Formula |
C3BrCl3N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-bromo-5-(trichloromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C3BrCl3N2S/c4-2-9-8-1(10-2)3(5,6)7 |
InChI Key |
RAPOWKXZMFPCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)Br)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


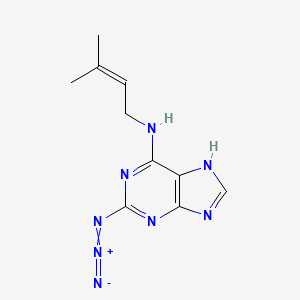
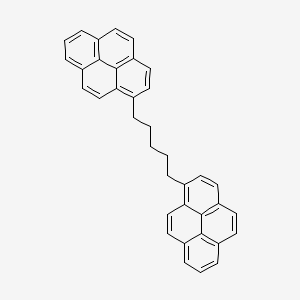
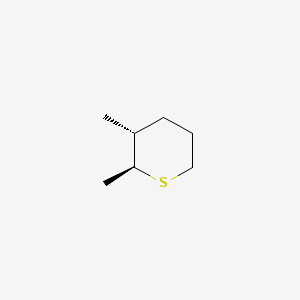
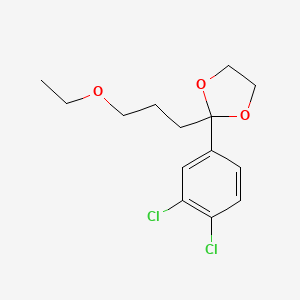
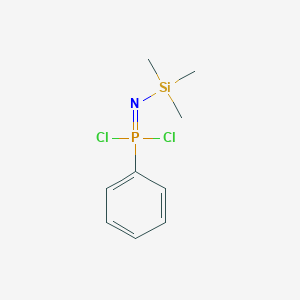
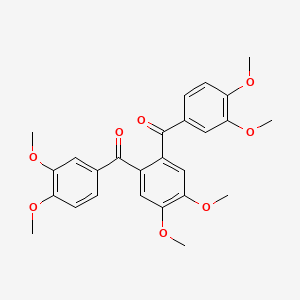
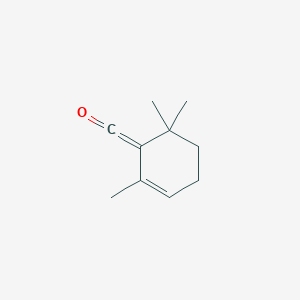
oxophosphanium](/img/structure/B14564073.png)
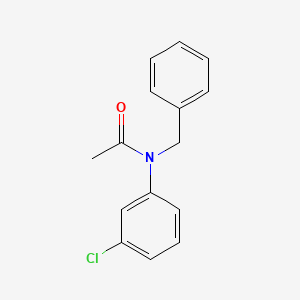
![4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol](/img/structure/B14564089.png)
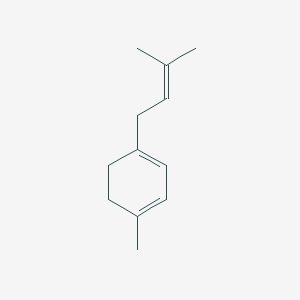
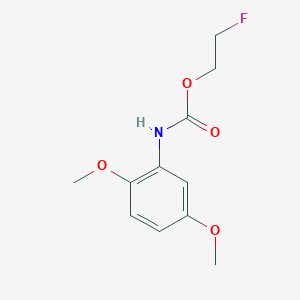
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14564107.png)
